molecular formula C21H22ClN3O3S B2789287 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone CAS No. 897488-24-3

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone

Cat. No.: B2789287
CAS No.: 897488-24-3
M. Wt: 431.94
InChI Key: GDUWRVRHAJSQGO-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
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Biological Activity

The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds have been extensively studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3O3SC_{21}H_{20}ClN_3O_3S with a molecular weight of 429.9 g/mol. The structure features a thiazole ring, a piperazine moiety, and a dimethoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H20ClN3O3SC_{21}H_{20}ClN_3O_3S
Molecular Weight429.9 g/mol
CAS Number897488-97-0

Target Interactions

Thiazole derivatives are known to interact with various biological targets. The specific interactions of this compound may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell signaling pathways.
  • Receptor Binding : Binding to specific receptors that modulate neurotransmitter release or inflammatory responses.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its structural features. Thiazole derivatives have been shown to influence:

  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Antitumor Activity : Inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins.

Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines:

CompoundIC50 (µg/mL)Cell Line Tested
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22A-431

The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, indicating that modifications in the structure can lead to improved antitumor efficacy.

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial effects. The compound may exhibit activity against various bacterial and fungal strains, contributing to its potential use as an antimicrobial agent.

Case Studies and Research Findings

  • Anticonvulsant Properties : A study evaluated the anticonvulsant activity of thiazole derivatives and found that certain modifications led to enhanced protective effects against seizures.
  • Neuroprotective Effects : Research indicates that similar compounds can cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential applications in neurodegenerative diseases.
  • Inflammatory Response Modulation : Thiazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines, which may be relevant for treating inflammatory conditions.

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-13-7-8-15(22)19-17(13)23-21(29-19)25-11-9-24(10-12-25)20(26)14-5-4-6-16(27-2)18(14)28-3/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUWRVRHAJSQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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